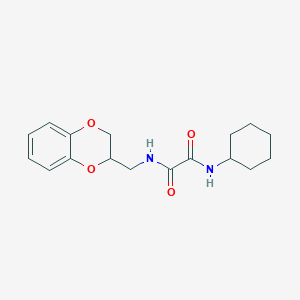![molecular formula C18H18N2O3 B4098311 3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4098311.png)
3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one
Overview
Description
3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one is a complex organic compound that features a unique structure combining an indole core with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced through a Friedel-Crafts acylation reaction, where the indole core reacts with a pyridine derivative in the presence of a Lewis acid catalyst.
Hydroxylation and Isopropylation: The final steps involve hydroxylation and isopropylation of the indole core to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular processes. For example, it may inhibit enzyme activity or block receptor signaling, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one
- 3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one
Uniqueness
The uniqueness of 3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The position of the pyridine moiety and the presence of the hydroxyl group contribute to its distinct properties compared to similar compounds.
Properties
IUPAC Name |
3-hydroxy-3-(2-oxo-2-pyridin-4-ylethyl)-1-propan-2-ylindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12(2)20-15-6-4-3-5-14(15)18(23,17(20)22)11-16(21)13-7-9-19-10-8-13/h3-10,12,23H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUWBPWMURIABQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=NC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-[5-(ethylthio)-2-methyl-3-furyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4098232.png)
![4-acetylphenyl 2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-3-phenylpropanoate](/img/structure/B4098234.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3,4,5,6-pentafluorobenzamide](/img/structure/B4098241.png)
![3,5-dichloro-2-methoxy-N-{[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B4098249.png)
![1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-benzoylpiperazine](/img/structure/B4098257.png)
![1-{2-[2-(diethylamino)ethoxy]phenyl}ethanone oxalate](/img/structure/B4098278.png)
![5-bromo-1-butyl-3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4098297.png)
![2-CYANO-2-PHENYL-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE](/img/structure/B4098301.png)
![3-benzyl-5-ethyl-5-methyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B4098316.png)
![5-nitro-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}pyridine](/img/structure/B4098328.png)

![2-[[3-Chloro-4-(piperidine-1-carbonyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B4098341.png)
![2-[(3-Ethoxy-4-phenylmethoxyphenyl)methylamino]ethanol;hydrochloride](/img/structure/B4098349.png)
![ethyl 4-{3-[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4098354.png)
